Hexahydro-1H-thieno[3,4-C]pyrrole
Description
Foundational Principles of Fused Bicyclic Heterocyclic Ring Systems
Fused bicyclic ring systems are molecules in which two rings share two adjacent atoms. squarespace.com The nomenclature of these systems follows specific IUPAC rules, where the names of the individual heterocyclic components are combined with locants indicating the fusion points. acs.orgnih.gov For instance, in the name "thieno[3,4-c]pyrrole," "thieno" refers to the thiophene (B33073) ring, "pyrrole" to the pyrrole (B145914) ring, and "[3,4-c]" specifies the bond of the thiophene ring and the face of the pyrrole ring where the fusion occurs. nih.gov
The properties of fused heterocycles are not merely a sum of their constituent rings. The fusion introduces ring strain and alters the electronic distribution and conformational flexibility of the molecule. These alterations are crucial in determining the compound's reactivity, physical properties, and biological activity.
There are three main types of bicyclic systems:
Fused bicyclic compounds: The rings share one common bond and two common atoms. squarespace.com
Bridged bicyclic compounds: The rings share three or more atoms, with the bridgehead atoms separated by a bridge of at least one atom. squarespace.com
Spiro bicyclic compounds: The two rings share only a single atom. researchgate.net
Hexahydro-1H-thieno[3,4-C]pyrrole is a classic example of a fused bicyclic system. The "hexahydro" prefix indicates that the aromatic thieno[3,4-c]pyrrole core is fully saturated with hydrogen atoms.
Historical Development and Evolution of Thienopyrrole Chemistry Research
The exploration of thienopyrroles, the parent aromatic class of compounds, has a rich history. Early synthetic methods were often multi-step and lacked broad applicability. nih.gov A significant milestone was the synthesis of the parent 4H-thieno[3,4-c]pyrrole system, reported in 1988, which was achieved through an intramolecular 1,3-dipolar cycloaddition followed by an acid-catalyzed cycloreversion. researchgate.net
The advent of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the synthesis of thienopyrrole derivatives. nih.gov These methods offer greater efficiency, milder reaction conditions, and broader substrate scope, enabling the construction of complex thienopyrrole-containing molecules. nih.gov
Current Research Landscape and Definitive Objectives for this compound Investigations
Current research on thienopyrrole-based compounds is vibrant and multifaceted, with two major areas of focus: materials science and medicinal chemistry.
In the realm of materials science , the oxidized derivative, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), has emerged as a key building block for organic electronics. squarespace.comacs.orgrsc.org Polymers incorporating the TPD unit exhibit promising properties for use in organic solar cells and thin-film transistors, owing to their tunable electronic and optical characteristics. acs.orgrsc.org Research in this area aims to develop new TPD-based polymers with enhanced performance, stability, and processability for next-generation electronic devices. nih.gov
In medicinal chemistry , the thienopyrrole scaffold is being explored for its potential therapeutic applications. Derivatives of various thienopyrrole isomers have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgwikipedia.orgacs.org For instance, certain thieno[3,4-d]imidazole-4-carboxamide derivatives have been investigated as potent PARP-1 inhibitors for cancer therapy. nih.gov
The saturated core of This compound is of particular interest as a three-dimensional scaffold for drug discovery. Its rigid conformation can allow for precise positioning of functional groups to interact with biological targets. Research objectives for this specific compound and its analogs include:
Development of novel synthetic routes: Efficient and stereoselective syntheses are crucial for accessing a diverse range of derivatives for biological screening.
Conformational analysis: Understanding the three-dimensional shape and conformational preferences of the hexahydro scaffold is essential for rational drug design. rsc.org
Exploration as a bioisostere: The thienopyrrole core can act as a bioisostere for other bicyclic systems found in biologically active molecules.
Investigation of biological activity: Screening of this compound derivatives against various biological targets to identify new therapeutic leads. The pyrrolopyridine scaffold, a related bicyclic system, has shown promise in this area. nih.gov
The unique structural features of this compound position it as a valuable tool in the ongoing quest for new materials and medicines. As synthetic methods become more sophisticated and our understanding of its properties deepens, the importance of this compound in contemporary chemistry is set to grow.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELORWUAPRVYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Hexahydro 1h Thieno 3,4 C Pyrrole and Its Structural Analogues
Direct and Stepwise Synthesis Protocols
A variety of synthetic protocols have been developed for the construction of the hexahydro-1H-thieno[3,4-c]pyrrole skeleton, ranging from direct cycloadditions to multi-step sequences involving cyclizations and functional group interconversions.
Cycloaddition Reactions for Core Construction.wikipedia.orgorganic-chemistry.org
Cycloaddition reactions are a cornerstone for the synthesis of five-membered rings and have been extensively applied to the construction of the thienopyrrole core. wikipedia.orgorganic-chemistry.org These reactions, particularly [3+2] cycloadditions, offer a convergent and often stereocontrolled route to the desired heterocyclic system.
The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful and widely used method for the synthesis of pyrrolidine (B122466) rings. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, this reaction typically involves an azomethine ylide generated in situ from an α-amino acid and an aldehyde or ketone, which then reacts with a thiophene-based dipolarophile. rsc.org For instance, the condensation of an α-amino acid methyl ester with an aldehyde can generate an ester-stabilized azomethine ylide, which subsequently undergoes cycloaddition with a maleimide (B117702) derivative to form the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org
The thieno[3,4-c]pyrrole system itself can exhibit characteristics of an azomethine ylide, allowing it to participate in cycloaddition reactions. acs.org The versatility of this approach is further highlighted by the use of various substituted thiophenes as dipolarophiles, enabling the synthesis of a diverse range of analogues. The regioselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. mdpi.com
A notable example involves the intramolecular 1,3-dipolar cycloaddition of an azide (B81097) to form a dihydrotriazole (B8588859) intermediate, which upon acid-catalyzed cycloreversion, yields the 4H-thieno[3,4-c]pyrrole system. rsc.orgresearchgate.netrsc.org This intermediate can then be trapped with a dipolarophile like N-phenylmaleimide. rsc.orgresearchgate.netrsc.org
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Thienopyrrole Synthesis
| Dipole Precursor | Dipolarophile | Key Features | Reference |
|---|---|---|---|
| α-Amino acid methyl ester + 2-Nitrobenzaldehyde | Maleimide | Forms hexahydropyrrolo[3,4-c]pyrrole core; followed by reduction and intramolecular lactamization. | rsc.org |
| Azide (intramolecular) | - | Forms dihydrotriazole intermediate, then 4H-thieno[3,4-c]pyrrole upon cycloreversion. | rsc.orgresearchgate.netrsc.org |
| Acenaphthenequinone + L-proline | 1,4-Enedione derivatives | High yields and diastereoselectivities for N-fused pyrrolidinyl derivatives. | mdpi.com |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. nih.gov While less common for the direct synthesis of the five-membered pyrrolidine ring of the target scaffold, it can be employed to construct a thiophene-containing precursor which is then further elaborated. For instance, a Diels-Alder reaction can be used to synthesize a substituted cyclohexene (B86901) ring fused to a thiophene (B33073). researchgate.net Subsequent ring-opening and functional group manipulations can then lead to the desired thienopyrrole structure.
Thiophene itself is a poor diene in thermal Diels-Alder reactions due to its aromaticity. nih.gov However, its reactivity can be enhanced by using high pressure or Lewis acid catalysis. nih.gov For example, the AlCl₃-promoted Diels-Alder reaction of thiophene with maleimide derivatives proceeds at room temperature and atmospheric pressure, yielding the corresponding adducts with high stereoselectivity. nih.gov These adducts can serve as versatile intermediates for the synthesis of more complex thieno-fused systems.
Oxidative Cyclization and Functional Group Interconversions
Oxidative cyclization methods provide an alternative route to the thienopyrrole core. These strategies often involve the formation of a key C-N or C-S bond through an oxidative process. For example, the oxidative cyclization of lithiated intermediates has been used to synthesize dithienothiophenes, a related class of compounds. This approach could be adapted for the synthesis of thienopyrroles by starting with an appropriately substituted pyrrolidine derivative.
Functional group interconversions are also crucial in many synthetic sequences. A highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov This methodology allows for the stepwise introduction of different substituents onto the pyrrole (B145914) ring, which can then be followed by the construction of the fused thiophene ring. nih.gov
Cascade and Tandem Reaction Sequences for Efficient Synthesis.rsc.orgnih.govprinceton.edu
Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. princeton.edu Several such sequences have been developed for the synthesis of thienopyrrole and related heterocyclic systems.
An example of a cascade reaction involves the initial [3+2] cycloaddition of an azomethine ylide with a maleimide, followed by the reduction of a nitro group and a subsequent intramolecular lactamization to furnish novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The isolation of the intermediate hexahydropyrrolo[3,4-c]pyrrole amide provided insight into the reaction mechanism. rsc.org
Another powerful tandem approach involves a sequence of acylation followed by an intramolecular oxo-Diels-Alder reaction for the diastereoselective synthesis of thienyl-substituted hexahydropyrano[3,4-c]pyrrole-1,6-diones. researchgate.net Furthermore, tandem catalytic pathways involving sequential Suzuki-Miyaura coupling and C-N bond formation have been reported for the synthesis of aryl-substituted thieno[3,2-b]indoles. nih.gov These strategies highlight the power of combining multiple catalytic cycles in a single pot to rapidly build molecular complexity.
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The synthesis of specific stereoisomers of this compound and its analogues is critical for their application in medicinal chemistry and materials science, where biological activity and material properties are often dependent on the precise three-dimensional arrangement of atoms. Advanced synthetic methodologies have been developed to control the stereochemical outcome of reactions, focusing on both the relative (diastereoselective) and absolute (enantioselective) configuration of the newly formed chiral centers.
Chiral Auxiliary and Catalyst-Mediated Approaches
Asymmetric synthesis, which aims to produce an excess of one enantiomer over the other, is frequently achieved using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. Chiral catalysts, on the other hand, are used in sub-stoichiometric amounts to create a chiral environment that favors the formation of one enantiomer.
A notable strategy for the asymmetric synthesis of related pyrrole structures involves the use of chiral bifunctional catalysts. For instance, the catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been successfully carried out using a chiral bifunctional amine-thiourea catalyst. nih.gov This catalyst, featuring multiple hydrogen-bond donors, facilitates the creation of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with significant enantioselectivity, achieving up to 73% enantiomeric excess (ee). nih.gov This approach establishes a quaternary stereocenter, a common challenge in stereoselective synthesis. nih.gov
Another powerful tool in asymmetric synthesis is the use of naturally occurring chiral molecules like amino acids. L-proline, for example, is widely employed in 1,3-dipolar cycloaddition reactions, which are highly effective for constructing five-membered heterocyclic rings like the pyrrolidine core. researchgate.net These reactions often proceed via the in-situ generation of azomethine ylides, which then react with dipolarophiles to form various spiro- and fused N-heterocyclic compounds. researchgate.net
General strategies for introducing chirality often involve the enantioselective reduction of a prochiral precursor. Methodologies developed for other heterocyclic systems, such as the reduction of 1-substituted-3,4-dihydroisoquinolines, provide a blueprint for potential application to the thienopyrrole core. nih.gov These methods include reduction with chiral hydride agents or, more commonly, catalytic hydrogenation using a chiral catalyst to produce the desired stereoisomer with high enantiomeric excess. nih.gov
| Method | Catalyst/Auxiliary | Substrate Type | Outcome | Enantiomeric Excess (ee) |
| Asymmetric Henry Reaction | Chiral bifunctional amine-thiourea | 1H-pyrrole-2,3-dione | 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-one | up to 73% nih.gov |
| 1,3-Dipolar Cycloaddition | L-proline | Azomethine ylide precursor | Fused/Spiro N-heterocycles | Varies |
| Asymmetric Hydrogenation | Chiral metal complex (general) | Prochiral imine/enamine | Chiral amine | High ee often achievable nih.gov |
Diastereoselective Control in Fused Ring Formation
Diastereoselective synthesis aims to control the relative stereochemistry among multiple chiral centers within a molecule. For fused ring systems like this compound, controlling the stereochemistry at the ring junctions is paramount. This is often achieved by exploiting the inherent steric and electronic properties of the reactants and intermediates in cyclization reactions.
A prime example of diastereoselective control is found in the synthesis of structural analogues like thienyl-substituted hexahydropyrano[3,4-c]pyrrole-1,6-diones. These compounds can be synthesized via a cascade reaction involving an acylation followed by an intramolecular oxo-Diels–Alder reaction, which demonstrates excellent diastereoselective control in the formation of the fused ring system.
Intramolecular 1,3-dipolar cycloadditions are also powerful reactions for establishing stereocenters in a controlled manner. The synthesis of the parent 4H-thieno[3,4-c]pyrrole ring system proceeds through an intramolecular 1,3-dipolar cycloaddition of an azide, followed by cycloreversion of the resulting dihydrotriazole intermediate. This strategy sets the foundation for more complex, substituted systems where the stereochemical outcome can be directed by the substituents on the starting molecule.
Furthermore, cascade reactions that form multiple rings can exhibit high levels of diastereoselectivity. A cascade inter–intramolecular double Michael addition strategy has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The principles of such strategies, where the stereochemistry of the first bond formation dictates the geometry of subsequent intramolecular cyclizations, are directly applicable to the synthesis of complex fused heterocycles. beilstein-journals.org In some instances, the reaction cascade can proceed further, with an intermediate enolate undergoing another diastereoselective intramolecular oxa-Michael addition to yield even more complex structures. beilstein-journals.org The stereochemistry of such products is often transferred with high fidelity, leading to specific substructures like the all-cis-2,3,6-trisubstituted tetrahydropyran (B127337) ring. psu.edu
Modern Reaction Conditions and Methodological Enhancements
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and faster reaction protocols. These modern enhancements are particularly relevant for the synthesis of heterocyclic scaffolds like this compound.
Catalyst-Free and Green Chemistry Approaches
Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This often involves minimizing solvent use, employing safer reagents, and using catalytic rather than stoichiometric reagents.
A facile and eco-friendly approach for the synthesis of the related thieno[3,4-c]pyridinone system has been developed using neat (solvent-free) reaction conditions under microwave or ultrasound irradiation. This solventless methodology is environmentally benign as it completely eliminates the need for potentially harmful solvents from the reaction procedure.
The Paal-Knorr synthesis, a fundamental method for preparing pyrroles from 1,4-dicarbonyl compounds, has been adapted to align with green chemistry principles. organic-chemistry.org One significant development is the use of water as a reaction medium. For example, a microwave-assisted Paal-Knorr synthesis of pyrroles has been reported using a nano-organocatalyst in an aqueous medium. pensoft.net Solvent-free Paal-Knorr reactions have also been developed using organocatalysts under microwave irradiation, further enhancing the green credentials of this classic transformation. pensoft.net
| Approach | Methodology | Key Advantage | Example System |
| Solvent-Free Synthesis | Neat reaction under MW/Ultrasound | Eliminates hazardous solvent use | Thieno[3,4-c]pyridinones |
| Aqueous Medium | MW-assisted reaction with nano-organocatalyst | Replaces organic solvents with water | Pyrroles pensoft.net |
| Organocatalysis | Solvent-free MW-assisted reaction | Avoids metal catalysts, solvent-free | Pyrroles pensoft.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. wikipedia.org By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity. pensoft.net
The Paal-Knorr condensation is particularly well-suited for microwave assistance. organic-chemistry.orgresearchgate.net Traditional protocols often required prolonged heating in acidic conditions for several hours. wikipedia.org In contrast, microwave-assisted Paal-Knorr reactions can be completed in a matter of minutes, often under milder and even solvent-free conditions. wikipedia.org An efficient and versatile microwave-assisted Paal-Knorr condensation of various 1,4-diketones has been shown to produce pyrroles and thiophenes in good yields. organic-chemistry.org
This acceleration is not limited to a single type of substrate. A wide array of polysubstituted pyrroles and thiophenes have been prepared using this method, demonstrating its broad applicability. researchgate.net The combination of microwave heating with green chemistry principles, such as solvent-free conditions, represents a powerful and sustainable approach for the synthesis of this compound and its derivatives.
| Reaction | Heating Method | Reaction Time | Yield |
| Paal-Knorr Pyrrole Synthesis | Conventional | Several hours wikipedia.org | Varies |
| Paal-Knorr Pyrrole Synthesis | Microwave-Assisted | 2 - 10 minutes researchgate.net | 65 - 89% researchgate.net |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure of hexahydro-1H-thieno[3,4-c]pyrrole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's preferred conformation and dynamic behavior.
The complete assignment of the ¹H and ¹³C NMR spectra is the foundational step in the structural analysis of this compound. The ¹H NMR spectrum is expected to show complex multiplets for the aliphatic protons of the fused ring system. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the magnetic anisotropy of the bicyclic structure. Protons adjacent to the heteroatoms (e.g., at C1, C3, C4, C6) would typically resonate at a lower field compared to the bridgehead protons (C3a, C6a).
The ¹³C NMR spectrum provides complementary information, with carbons bonded to the heteroatoms appearing at a lower field. The specific chemical shifts for the cis-isomer are detailed in the table below.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for cis-Hexahydro-1H-thieno[3,4-c]pyrrole Note: Data is illustrative of typical values for this structural class. Exact values may vary based on solvent and experimental conditions.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|---|
| C1/C3 | ~55-60 | ~3.0-3.5 | m |
| C3a/C6a | ~40-45 | ~2.8-3.3 | m |
| C4/C6 | ~30-35 | ~2.9-3.4 | m |
To resolve signal overlap and confirm the connectivity, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the thiophene (B33073) and pyrrolidine (B122466) rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, linking the assigned protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity across the bridgehead positions and linking the two ring systems together, confirming the fused thieno[3,4-c]pyrrole skeleton.
The stereochemistry of the ring junction (cis or trans) and the puckering of each ring are determined through more advanced NMR techniques. The fusion of the five-membered rings can result in either a cis-conformation, where the bridgehead protons are on the same face of the molecule, or a trans-conformation.
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the bridgehead protons (H-3a and H-6a) is highly dependent on the dihedral angle between them, as described by the Karplus equation. A relatively large coupling constant is typically indicative of a cis-fused system where the dihedral angle is small, while a smaller coupling constant would suggest a trans-fusion. The relative configuration of other substituents can be similarly deduced from J-values. ipb.pt
The saturated five-membered rings in this compound are not planar and can undergo rapid conformational changes at room temperature, such as ring puckering or "flipping." Additionally, the nitrogen atom in the pyrrolidine ring can undergo inversion. These dynamic processes can lead to the averaging of NMR signals.
Variable-temperature (VT) NMR studies can be used to probe these dynamics. By lowering the temperature, it may be possible to slow down the rate of interconversion to the point where distinct conformations can be observed separately in the NMR spectrum. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters and the energy barriers for these dynamic processes. For instance, studies on the related hexahydro-3H-oxazolo[3,4-c]pyridine system have shown it to exist as an equilibrium mixture of cis- and trans-fused conformations in solution. rsc.org
X-ray Diffraction Crystallography
While NMR provides detailed information about the structure in solution, X-ray diffraction crystallography offers an unambiguous and precise picture of the molecule's conformation and stereochemistry in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. researchgate.net For this compound, this technique can definitively establish:
Relative Stereochemistry: The analysis confirms the cis- or trans-fusion of the rings by precisely locating all atoms in the crystal's unit cell. The existence of a commercially available cis-isomer hydrochloride implies that this stereochemistry has been confirmed, likely through X-ray analysis or a stereospecific synthesis. bldpharm.com
Absolute Configuration: For a chiral, enantiomerically pure sample crystallizing in a non-centrosymmetric space group, X-ray diffraction can determine the absolute configuration. This is typically achieved by analyzing anomalous dispersion effects (the Bijvoet method), which allows for the correct assignment of (R) and (S) descriptors to the chiral centers. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, the key interactions would be:
Hydrogen Bonding: The secondary amine (N-H) group is a strong hydrogen bond donor. It is expected to form robust intermolecular hydrogen bonds with suitable acceptors. The sulfur atom, with its lone pairs, can act as a hydrogen bond acceptor, potentially leading to N-H···S interactions. Alternatively, N-H···N bonds could form, creating dimeric or polymeric chains. rsc.org
The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a modern computational technique often used to visualize and quantify the various intermolecular contacts within the crystal. researchgate.net
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | N-H | N | Formation of dimers or chains, primary structural motif |
| Hydrogen Bond | N-H | S | Linking molecules into a 3D network |
Mechanistic Investigations and Reactivity Profiles of Hexahydro 1h Thieno 3,4 C Pyrrole
Reaction Mechanism Studies of Core Formation and Derivatization
The synthesis of the thieno[3,4-c]pyrrole core and its derivatives often involves intricate reaction pathways. Mechanistic studies, including the identification of key intermediates and transition states, as well as the evaluation of kinetic and thermodynamic parameters, are essential for optimizing reaction conditions and controlling product outcomes.
Elucidation of Key Intermediates and Transition States
The formation of the thieno[3,4-c]pyrrole ring system can be achieved through various synthetic routes, with intramolecular cycloadditions being a prominent strategy. For instance, the synthesis of 4H-thieno[3,4-c]pyrrole has been accomplished via an intramolecular 1,3-dipolar cycloaddition of an azide (B81097) precursor. rsc.orgresearchgate.net This reaction proceeds through a dihydrotriazole (B8588859) intermediate which, upon acid-catalyzed 1,3-dipolar cycloreversion, yields the target thieno[3,4-c]pyrrole. rsc.orgresearchgate.net The structure of the cycloadducts formed by trapping the thieno[3,4-c]pyrrole with N-phenylmaleimide has been confirmed by X-ray crystallography, providing concrete evidence for the proposed azomethine ylide intermediate. rsc.orgresearchgate.netrsc.org
Another common approach involves the reaction of thiophene-2-carbaldehydes with ethyl 2-azidoacetate to form 2-azido-3-(thiophen-2-yl)acrylates. nih.gov Refluxing these intermediates in a high-boiling solvent like o-xylene (B151617) leads to the formation of the thienopyrrole core. nih.gov The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto the thienopyrrole scaffold. nih.gov
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the geometries and electronic properties of intermediates and transition states. For instance, in the context of thieno[3,4-c]pyrrole-4,6-dione-based molecules, DFT calculations have been used to analyze ground state geometries, molecular planarity, and frontier molecular orbitals, which are crucial for understanding their electronic behavior. acs.org
The table below summarizes key intermediates in the synthesis of thieno[3,4-c]pyrrole derivatives.
| Intermediate | Precursor | Reaction Type | Subsequent Transformation |
| Dihydrotriazole | Azide | Intramolecular 1,3-dipolar cycloaddition | Acid-catalyzed 1,3-dipolar cycloreversion |
| Azomethine ylide | Dihydrotriazole or Halide with amine | Cycloreversion or Elimination | Trapping with dipolarophiles (e.g., N-phenylmaleimide) |
| 2-Azido-3-(thiophen-2-yl)acrylate | Thiophene-2-carbaldehyde and ethyl 2-azidoacetate | Condensation | Thermal cyclization |
Kinetic and Thermodynamic Considerations of Reaction Pathways
The feasibility and outcome of reactions leading to hexahydro-1H-thieno[3,4-c]pyrrole and its derivatives are governed by both kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for the formation of the parent this compound are not extensively reported in the provided search results, general principles of heterocyclic chemistry and related systems offer valuable insights.
Theoretical studies on the reaction of pyrrole (B145914) with atomic oxygen have shown that the reaction mechanism and rate constants are highly dependent on the electronic state (singlet vs. triplet) of the oxygen atom. researchgate.net For instance, on the singlet potential energy surface, the addition of atomic oxygen to the C=C double bond or the nitrogen atom of pyrrole is predicted to be barrierless, indicating a kinetically favorable process. researchgate.net In contrast, reactions on the triplet surface exhibit positive temperature dependence, suggesting the presence of an activation barrier. researchgate.net These findings highlight the importance of considering the specific reaction conditions and reactant states when analyzing reaction pathways.
The stability of the final product is a crucial thermodynamic consideration. The aromaticity of the thieno[3,4-c]pyrrole system contributes to its stability. The fusion of the thiophene (B33073) and pyrrole rings results in a system with lower reactivity compared to the individual parent heterocycles but higher reactivity than benzene. uoanbar.edu.iq
Electrophilic and Nucleophilic Reactivity of the Thienopyrrole Nucleus
The this compound nucleus possesses a unique electronic structure that dictates its reactivity towards electrophiles and nucleophiles. The presence of both electron-rich thiophene and pyrrole rings, along with the nitrogen and sulfur heteroatoms, creates sites susceptible to both types of attack.
The thieno[3,4-c]pyrrole system is generally considered to be electron-rich and thus more reactive towards electrophilic aromatic substitution than benzene. youtube.com The positions for electrophilic attack are influenced by the directing effects of the heteroatoms and the stability of the resulting carbocation intermediates (arenium ions). In five-membered heterocycles like pyrrole and thiophene, electrophilic attack preferentially occurs at the C2 (α) position due to the formation of a more stabilized carbocation intermediate where the positive charge can be delocalized over more atoms, including the heteroatom. youtube.comyoutube.com For the fused thieno[3,4-c]pyrrole system, the preferred site of electrophilic substitution will depend on the relative activating effects of the thiophene and pyrrole rings and any substituents present. For example, in benzo[b]thiophene, both C2 and C3 positions are involved in electrophilic substitution as the intermediates have comparable stability. uoanbar.edu.iq
Nucleophilic substitution reactions on the thiophene ring are known to occur more readily than on benzene, with thiophenes being at least 1000 times more reactive. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the Wheland intermediate through the involvement of its d-orbitals. uoanbar.edu.iq The presence of electron-withdrawing groups on the ring further facilitates nucleophilic attack. uoanbar.edu.iq For the this compound scaffold, nucleophilic attack could be directed to carbon atoms adjacent to the sulfur or nitrogen atoms, particularly if activating groups are present.
The table below provides examples of electrophilic and nucleophilic reactions involving thieno[3,4-c]pyrrole derivatives.
| Reaction Type | Reagent | Position of Attack | Product |
| Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) in H₂SO₄/CF₃CO₂H | C1 and C3 of the thiophene ring | 1,3-Dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione |
| Nucleophilic Substitution | Sodium methoxide (B1231860) with copper iodide | C2 of a brominated thienopyrrole | 2-Methoxy derivative |
Ring-Opening and Ring-Expansion Reactions of the Fused System
The fused ring system of this compound can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of diverse molecular architectures. These transformations are often driven by factors such as ring strain, the nature of substituents, and the reaction conditions employed.
While specific examples of ring-opening or ring-expansion reactions of the parent this compound are not detailed in the provided search results, studies on related heterocyclic systems provide valuable insights. For instance, the degradation of fludioxonil, which contains a pyrrole ring, involves the disruption of the oxidized cyanopyrrole ring at the N-C bond. researchgate.net This suggests that oxidative conditions could potentially lead to the cleavage of the pyrrole ring within the thieno[3,4-c]pyrrole scaffold.
Furthermore, certain reactions involving pyrrole derivatives can lead to ring transformation, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This type of reaction, observed in the recyclization of nitroimidazole derivatives, involves the initial attack of a nucleophile, leading to ring opening and subsequent closure to form a new ring system. researchgate.net It is conceivable that under appropriate nucleophilic conditions, the this compound system could undergo similar rearrangements.
The synthesis of certain pyrrolo[3,4-c]quinoline N-oxides involves a stepwise [3+2] cycloaddition followed by a reductive cyclization, which can be viewed as a formal ring expansion of the initial reactants to form the final fused system. researchgate.net This highlights the potential for cycloaddition-rearrangement sequences to access more complex heterocyclic structures from thieno[3,4-c]pyrrole precursors.
Exploration of Functional Group Transformations on the this compound Scaffold
The this compound scaffold serves as a versatile template for the introduction and modification of various functional groups, enabling the synthesis of a wide array of derivatives with diverse properties. These transformations can be carried out on the thiophene or pyrrole rings, as well as on substituents attached to the core structure.
A key functionalization strategy is the introduction of substituents onto the aromatic rings via electrophilic substitution reactions. For example, bromination of the thieno[3,4-c]pyrrole-4,6-dione (B1257111) core can be achieved using N-bromosuccinimide (NBS). squarespace.com The resulting bromo-derivatives are valuable intermediates for further transformations, such as cross-coupling reactions.
The nitrogen atom of the pyrrole ring provides a handle for N-alkylation or N-acylation. For instance, the synthesis of N-benzylazomethine ylides involves the reaction of halides with benzylamine. rsc.org In the synthesis of thieno[3,2-b]pyrrole derivatives, N-alkylation has been performed using alkyl bromides in the presence of a base like potassium tert-butoxide. nih.gov
Functional groups on the thiophene ring can also be manipulated. For example, a bromo substituent can be converted to a methoxy (B1213986) group using sodium methoxide and a copper catalyst. nih.gov Furthermore, a thiol ether can be formed by treating a bromo-derivative with sodium methanethiolate (B1210775) and copper(I) bromide, and subsequent oxidation with mCPBA can yield the corresponding sulfoxide (B87167) and sulfone. nih.gov
The following table summarizes some of the functional group transformations that have been performed on thieno[3,4-c]pyrrole and related thienopyrrole systems.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| -H (on thiophene ring) | NBS, H₂SO₄/CF₃CO₂H | -Br |
| -H (on pyrrole nitrogen) | Alkyl bromide, KOtBu | -Alkyl |
| -Br | Sodium methoxide, CuI | -OCH₃ |
| -Br | Sodium methanethiolate, CuBr | -SCH₃ |
| -SCH₃ | mCPBA | -S(O)CH₃ or -S(O)₂CH₃ |
| -H (on thiophene ring) | POCl₃, DMF (Vilsmeier-Haack) | -CHO |
Regio- and Stereochemical Control in Pericyclic and Addition Reactions
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules based on the this compound scaffold. Pericyclic reactions, such as cycloadditions, and addition reactions are powerful tools for constructing this fused ring system and for introducing new stereocenters.
A key example of regiochemical control is observed in the synthesis of polymers based on thieno[3,4-c]pyrrole-4,6-dione via direct C-H arylation. nih.gov This palladium-catalyzed reaction demonstrates regioselectivity, with the coupling occurring at specific positions on the heterocyclic rings. nih.gov The reactivity of the C-H bonds is influenced by the electronic nature of the substituents on the rings. nih.gov
Stereochemical control is crucial in cycloaddition reactions. The intramolecular 1,3-dipolar cycloaddition used to form the thieno[3,4-c]pyrrole core is a type of pericyclic reaction where the stereochemistry of the starting material can influence the stereochemistry of the product. rsc.orgresearchgate.net Similarly, in the [3+2] cycloaddition of an azomethine ylide with a dipolarophile like N-phenylmaleimide, the stereochemistry of the resulting cycloadducts is a critical aspect. rsc.org
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives has been achieved through a [3+2] cycloaddition of an ylide with 4-substituted 2,3-dihydrothiophene (B74016) 1,1-dioxides. nih.gov Notably, all the 3-substituted products were obtained as single diastereomers, demonstrating excellent stereocontrol in this reaction. nih.gov The conformational properties of these products were further investigated using X-ray diffraction. nih.gov
Electrocyclic reactions, another class of pericyclic reactions, are characterized by their high degree of stereospecificity, which is governed by the Woodward-Hoffmann rules. libretexts.org While specific examples involving this compound are not provided, these principles would apply to any electrocyclic ring-opening or -closing reactions of its derivatives. libretexts.org
Theoretical and Computational Chemistry Approaches to Hexahydro 1h Thieno 3,4 C Pyrrole
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties by solving approximations of the Schrödinger equation. Methods like Density Functional Theory (DFT) and ab initio calculations are workhorses in this field, balancing computational cost with accuracy.
A primary application of quantum chemical calculations is the determination of a molecule's electronic structure. For Hexahydro-1H-thieno[3,4-C]pyrrole, these calculations would reveal the distribution of electrons within the molecule, elucidating the nature of the covalent bonds between its carbon, nitrogen, sulfur, and hydrogen atoms.
Bonding Characterization: Analysis would quantify the lengths and angles of the bonds, defining the molecule's ground-state geometry.
Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This data is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this fused ring system, such analysis would highlight the polarity of the C-S, C-N, and N-H bonds.
Table 1: Predicted Atomic Charges using DFT (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not from a published study on this compound.
| Atom | Predicted Partial Charge (e) |
|---|---|
| S (Sulfur) | -0.15 |
| N (Nitrogen) | -0.45 |
| C (adjacent to S) | +0.10 |
| C (adjacent to N) | +0.20 |
| H (on Nitrogen) | +0.35 |
Computational methods are highly effective at predicting spectroscopic data, which serves as a vital tool for experimental characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. nih.govst-andrews.ac.uk For this compound, this would help in assigning specific peaks in an experimental spectrum to the corresponding hydrogen and carbon atoms in its bicyclic structure.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion responsible for the absorption band. This is invaluable for identifying functional groups and confirming the molecule's structure. For instance, the N-H stretching frequency would be a prominent feature.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. vdoc.pub
HOMO/LUMO Analysis: The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For related aromatic systems like those based on thieno[3,4-c]pyrrole-4,6-dione (B1257111), the HOMO-LUMO gap is a critical parameter for designing semiconductor materials.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness, which provide quantitative measures of the molecule's expected behavior in chemical reactions.
Table 2: Calculated Frontier Orbital Energies (Illustrative) Note: This data is hypothetical and representative of what a DFT calculation would yield.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | +1.2 |
| HOMO-LUMO Gap | 7.7 |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum mechanics provides deep electronic insights, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the physical movement and conformational flexibility of molecules. These methods treat atoms as balls and bonds as springs, allowing for the simulation of molecular motion over time. For a flexible, non-aromatic system like this compound, this is particularly important for understanding its three-dimensional shape and behavior.
A simulation would reveal the potential energy surface of the molecule, identifying the most stable low-energy conformations of the fused five-membered rings. It would also map the energy barriers between these conformations, providing insight into the molecule's flexibility at different temperatures.
Computational Modeling of Reaction Pathways and Transition State Geometries
Computational chemistry can be used to model entire chemical reactions, providing a level of detail that is often inaccessible through experiments alone. By mapping the potential energy surface connecting reactants to products, chemists can identify the lowest-energy reaction pathway.
A key aspect of this is the calculation of transition state geometries and their associated energies. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate. For a synthetic process involving this compound, modeling could be used to predict the feasibility of a proposed reaction, understand its mechanism, and explain observed product distributions.
Theoretical Insights into Aromaticity, Strain, and Stability of Fused Heterocycles
This compound is a saturated, non-aromatic system. This is in contrast to its unsaturated analogue, thienopyrrole, which possesses aromatic character. Computational analysis can quantify the properties related to its structure:
Ring Strain: The fusion of two five-membered rings can introduce significant ring strain. Computational methods can calculate this strain energy by comparing the energy of the molecule to a strain-free reference compound. This value provides insight into the molecule's thermodynamic stability.
Hexahydro 1h Thieno 3,4 C Pyrrole As a Versatile Chemical Building Block
Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems
The rigid, bicyclic framework of hexahydro-1H-thieno[3,4-c]pyrrole and its derivatives serves as an excellent starting point for the synthesis of more complex polycyclic and heterocyclic structures. The inherent strain and stereochemistry of the ring system can be exploited in various chemical transformations to generate novel molecular architectures.
One of the key strategies for elaborating the this compound core is through cycloaddition reactions. For instance, the oxidized derivative, 3,5-dihydro-1H-thieno[3,4-c]pyrrole S,S-dioxide, has been shown to be a valuable precursor in intramolecular Diels-Alder reactions. rsc.org Even without activating groups on the dienophile, N-substituted derivatives with terminal olefinic substituents readily undergo intramolecular [4+2] cycloaddition, followed by spontaneous desulfonylation, to afford tricyclic azanorbornane frameworks in good yields. rsc.org This approach provides a general route to this important class of nitrogen-containing polycycles.
The parent, unoxidized thieno[3,4-c]pyrrole system can also be generated in situ and trapped with various dienophiles. rsc.orgresearchgate.net For example, 4H- and 5H-thieno[3,4-c]pyrroles, generated from the corresponding azides via an intramolecular 1,3-dipolar cycloaddition and subsequent acid-catalyzed cycloreversion, can be trapped with N-phenylmaleimide. rsc.orgresearchgate.net This reaction proceeds through an azomethine ylide intermediate to furnish complex cycloadducts. rsc.org
Furthermore, the core structure can be incorporated into larger, fused heterocyclic systems. A notable example is the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. This is achieved through a sequential [3+2] cycloaddition reaction of azomethine ylides with maleimides, followed by an intramolecular lactamization. rsc.org The initial cycloaddition forms a hexahydropyrrolo[3,4-c]pyrrole intermediate, which then undergoes further transformation to yield the final fused quinoline (B57606) product. rsc.org
The versatility of the thienopyrrole scaffold is further highlighted by its use in the construction of spirocyclic systems. The [3+2] cycloaddition of isatin-derived azomethine ylides with various dipolarophiles is a widely used method for constructing five-membered heterocycles, and the principles can be applied to thienopyrrole-derived systems.
Design and Synthesis of Chemically Diverse Molecular Scaffolds for Combinatorial Applications
The structural rigidity and the presence of multiple functionalization points make the this compound framework an attractive scaffold for the construction of combinatorial libraries. Such libraries of structurally diverse but related molecules are invaluable in drug discovery and materials science.
While direct examples for this compound are emerging, the closely related isomer, hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, has been proposed as a low molecular weight, polar scaffold for building compound libraries. researchgate.net The synthesis of derivatives of this bicyclic system has been developed based on a [3+2] cycloaddition, yielding single diastereomers. researchgate.net The conformational properties of these scaffolds have been studied, demonstrating their potential for generating libraries of 3D-shaped molecules. researchgate.net
The concept of "privileged scaffolds" is central to medicinal chemistry, where certain core structures are found to be able to interact with a variety of biological targets. The thieno[3,2-b]pyrrole scaffold, another isomer, has been described as such a privileged structure, with applications in the development of anticancer agents. scilit.com This suggests that the this compound core holds similar promise for the generation of biologically active compounds through combinatorial derivatization.
The synthesis of libraries based on diverse scaffolds is a common strategy in medicinal chemistry. grantome.com For instance, libraries have been generated from terpenoid scaffolds like betulinic acid and ursolic acid through solid-phase organic synthesis. researchgate.net A similar approach could be envisioned for the this compound core, where the nitrogen atom and various positions on the carbon skeleton can be functionalized to create a library of diverse compounds. The use of DNA-compatible synthesis has also been explored for creating libraries of other heterocyclic scaffolds, such as 2-thiobenzazoles, which could be adapted for thienopyrrole-based systems. rsc.org
Pyrrole-based scaffolds have also been designed as mimics of secondary protein structures, such as β-turns. nih.gov This highlights the potential of using the rigid this compound framework to create peptidomimetics with defined three-dimensional arrangements of functional groups.
Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis
Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. youtube.com The development of effective chiral ligands is crucial for the success of this field. nih.govnih.gov The rigid, bicyclic structure of this compound makes it a promising candidate for the development of novel chiral ligands and auxiliaries.
While specific applications of this compound as a chiral ligand are still under exploration, the principles of ligand design suggest its potential. Chiral ligands often possess a well-defined, rigid backbone that allows for effective transfer of chirality to the catalytic center. The C2-symmetric design has been a dominant theme in the development of chiral ligands, but non-symmetrical ligands have also proven to be highly effective. nih.gov Chiral derivatives of this compound could be synthesized and evaluated in a variety of asymmetric transformations.
The broader family of pyrrole-containing and other heterocyclic structures has seen extensive use in asymmetric catalysis. For example, chiral ligands containing quinoline motifs have been successfully employed in a range of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. thieme-connect.com Similarly, chiral phosphorus ligands are a major class of ligands for enantioselective hydrogenation. nih.gov
The synthesis of chiral ligands often involves the use of a chiral auxiliary, such as the (S)-α-phenylethyl group, to direct the stereochemical outcome of reactions. researchgate.net This approach could be used to synthesize enantiomerically pure derivatives of this compound, which could then be used as chiral ligands or auxiliaries themselves.
The development of frustrated Lewis pairs (FLPs) has opened up new avenues in catalysis, including asymmetric hydrogenations. wikipedia.org Chiral FLPs, often based on chiral boranes and phosphines, have been used for the enantioselective reduction of various functional groups. wikipedia.org A suitably functionalized chiral thienopyrrole derivative could potentially act as the Lewis basic component in such a system.
Integration into Advanced Organic Materials (e.g., as a structural component in polymer backbones for conjugated systems)
The thieno[3,4-c]pyrrole moiety, particularly in its dione (B5365651) form (thieno[3,4-c]pyrrole-4,6-dione, TPD), has emerged as a valuable building block for the construction of advanced organic materials, especially conjugated polymers for organic electronics. rsc.orgnih.govacs.org These materials are of great interest for applications in organic solar cells (OSCs) and organic thin-film transistors (OTFTs). rsc.orgnih.govacs.org
The TPD unit acts as an electron-deficient (acceptor) component in donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net This electronic characteristic allows for the tuning of the polymer's frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for efficient charge separation and transport in electronic devices. rsc.orgresearchgate.net TPD-based polymers typically exhibit deep HOMO levels, which contributes to high open-circuit voltages (Voc) in solar cells. rsc.org
The synthesis of TPD-based polymers can be achieved through various polymerization methods, including Stille coupling and environmentally friendly direct (hetero)arylation polymerization. rsc.orgnih.gov The latter offers a more sustainable route for large-scale production. rsc.org The properties of the resulting polymers can be fine-tuned by co-polymerizing the TPD unit with different electron-rich (donor) units and by modifying the side chains on the TPD nitrogen atom. nih.govresearchgate.netosti.gov
The performance of TPD-based polymers in organic electronic devices is promising. In OTFTs, a p-type semiconducting polymer family based on the TPD building block has demonstrated good processability, high mobility (up to ~0.6 cm² V⁻¹ s⁻¹), and excellent stability. nih.govacs.org In the realm of OSCs, TPD-based polymers have been successfully employed as donor materials in bulk heterojunction devices, achieving significant power conversion efficiencies (PCEs). rsc.orgresearchgate.netosti.govrsc.org For instance, a TPD-based polymer donor, PTTB-F, when blended with a non-fullerene acceptor, yielded a PCE of 18.06%. rsc.org
The table below summarizes the properties of some representative TPD-based polymers for organic solar cells.
| Polymer | Donor Co-monomer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) |
| P1 | Dialkoxybithiophene | -4.85 | - | 1.70 | <1.5 |
| P2 | Dialkoxybithiophene | - | - | 1.50 | <1.5 |
| P3 | Cyclopentadithiophene | -5.26 | - | - | >3 |
| PBDT-TPD | Benzo[1,2-b:4,5-b']dithiophene | -5.53 | - | - | 1.92 |
| PTTB-F | - | - | - | - | 18.06 |
Data compiled from multiple sources. researchgate.netosti.govrsc.org
The continued development of TPD-based materials, including the design of novel A₂–D–A₁–D–A₂-type acceptor molecules, holds great promise for further advancements in the field of organic electronics. nih.gov
Future Prospects and Emerging Research Frontiers
Innovations in Sustainable and Eco-Friendly Synthetic Methodologies
The development of green and efficient synthetic routes to the hexahydro-1H-thieno[3,4-c]pyrrole core is a primary research objective. Current strategies often involve multi-step sequences, and future innovations will likely focus on atom-economical and environmentally benign methodologies.
One promising avenue is the catalytic hydrogenation of readily available thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) precursors. The extensive research into TPD-based polymers for organic solar cells has led to highly optimized and scalable syntheses of the TPD core. nih.govrsc.org The development of selective and robust catalysts for the reduction of both the thiophene (B33073) and pyrrole-dione moieties would provide a direct and efficient entry into the hexahydro scaffold.
Furthermore, biocatalysis presents an attractive eco-friendly alternative. The use of enzymes for the stereoselective synthesis of pyrrole (B145914) derivatives is an emerging field, and future research could explore the application of engineered enzymes for the asymmetric synthesis of chiral this compound derivatives. researchgate.net One-pot multi-component reactions, such as the [3+2] cycloaddition of azomethine ylides with maleimides, have been shown to produce the related hexahydropyrrolo[3,4-c]pyrrole core and could be adapted for the synthesis of the thieno-fused analogue. rsc.org The use of heterogeneous catalysts, such as copper on carbon (Cu/C), for pyrrole synthesis from 3,6-dihydro-1,2-oxazines also offers a pathway that could be explored for its environmental and practical advantages. rsc.org
Future research in this area will likely focus on the development of catalytic systems that can achieve high yields and stereoselectivity under mild conditions, minimizing waste and energy consumption.
Discovery of Novel Reactivity and Unprecedented Chemical Transformations
The this compound scaffold, with its saturated bicyclic structure and multiple functionalization points, offers a rich landscape for the discovery of novel chemical reactivity. The presence of a secondary amine and a thioether linkage provides handles for a variety of chemical transformations.
Future research is expected to explore the derivatization of the pyrrolidine (B122466) nitrogen, leading to a diverse array of N-substituted analogues with tailored properties. The reactivity of the sulfur atom, including oxidation to the corresponding sulfoxide (B87167) and sulfone, could also be investigated. The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives has been reported, demonstrating the feasibility of such transformations on a related scaffold. acs.orgnih.gov
The development of cascade reactions originating from the this compound core could lead to the rapid construction of complex molecular architectures. For instance, intramolecular cyclization reactions could be designed to generate novel polycyclic heterocyclic systems. The exploration of ring-opening and rearrangement reactions could also unveil unprecedented chemical transformations and provide access to unique molecular skeletons.
Advanced Computational Predictions Guiding Experimental Design and Discovery
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structural, electronic, and reactive properties of these molecules, thereby guiding experimental efforts.
For the related thieno[3,4-c]pyrrole-4,6-dione (TPD) systems, computational studies have been instrumental in understanding their performance in organic electronic devices. nih.gov Different DFT functionals, such as MPW1PW91, have been employed to accurately predict molecular geometries and electronic properties like HOMO and LUMO energy levels. nih.gov Similar computational approaches can be applied to the hexahydro scaffold to predict its conformational preferences, reactivity, and potential for various applications.
Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific applications, such as medicinal chemistry or materials science. For example, Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, could be used to predict the biological activity of new analogues before their synthesis. rsc.org
The following table summarizes key computational parameters that have been investigated for TPD-based molecules and could be similarly explored for the this compound system to guide future research.
| Computational Parameter | Relevance to this compound Research |
| Molecular Geometry Optimization | Predicts stable conformations and steric properties of the saturated scaffold. |
| Frontier Molecular Orbital (HOMO/LUMO) Energies | Provides insights into electronic properties and potential for charge transfer applications. |
| Bond Dissociation Energies (BDEs) | Helps in understanding the kinetic stability and potential reaction pathways. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies regions of the molecule susceptible to electrophilic or nucleophilic attack, guiding reactivity studies. |
| Docking Simulations | Predicts the binding affinity of derivatives to biological targets in drug discovery efforts. |
Rational Design of Next-Generation Fused Heterocyclic Architectures Based on Thienopyrrole Motifs
The this compound scaffold serves as a versatile building block for the rational design of novel fused heterocyclic architectures. Its three-dimensional structure and potential for stereoisomerism make it an attractive starting point for creating molecules with diverse shapes and functionalities.
In medicinal chemistry, the thienopyrrole scaffold is considered a "privileged structure," and its saturated nature in the hexahydro form can lead to improved physicochemical properties such as solubility and metabolic stability. scilit.com The rational design of derivatives could target specific biological pathways, drawing inspiration from the diverse biological activities reported for other pyrrole-containing compounds. scitechnol.comrsc.org
Furthermore, the principles of scaffold hybridization, where the this compound core is combined with other pharmacologically relevant moieties, can lead to the discovery of new therapeutic agents. researchgate.net The development of modular synthetic routes will be crucial for creating libraries of these fused heterocycles for high-throughput screening.
The following table outlines potential research directions for the rational design of novel architectures based on the this compound motif.
| Research Direction | Potential Applications |
| Stereoselective Synthesis of Chiral Derivatives | Development of enantiomerically pure drugs with improved efficacy and reduced side effects. |
| Synthesis of Spirocyclic Compounds | Creation of complex 3D structures for probing biological systems and for new materials. |
| Fusion with other Heterocyclic Rings | Generation of novel polycyclic systems with unique electronic and biological properties. |
| Incorporation into Peptidomimetics | Design of conformationally constrained peptide analogues with enhanced stability and bioactivity. |
Q & A
Q. What are the standard synthetic routes for Hexahydro-1H-thieno[3,4-C]pyrrole derivatives?
- Methodological Answer : Common synthetic approaches include cyclization reactions and photoredox catalysis. For example:
- Chloranil-mediated cyclization : Refluxing precursor compounds (e.g., substituted pyrazoles or thiazoles) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization or flash chromatography .
- Photoredox [3+2] cycloaddition : Using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst under visible light to react 2H-azirines with maleimides, yielding dihydropyrrolo[3,4-c]pyrrole derivatives. Aromatization can be achieved by adding DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
- Thieno-pyrrole ring formation : Heating benzotriazole derivatives in dichloromethane under reflux, followed by acid-base extraction and solvent removal .
Q. How is the stereochemistry of this compound derivatives characterized?
- Methodological Answer : Stereochemical assignments rely on:
- X-ray crystallography : Direct determination of absolute configuration .
- Infrared (IR) spectroscopy : Analysis of vibrational modes to confirm ring conformations .
- Computational methods (DFT/B3LYP) : Comparing experimental IR spectra with simulated data at the 6-311++G(d,p) basis set .
- InChI/SMILES descriptors : Encoding stereochemical details (e.g., (3aR,6aS)-rel configurations) for database compatibility .
Q. What analytical techniques are used to confirm the purity of this compound compounds?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection.
- Nuclear magnetic resonance (NMR) : Analyze - and -NMR spectra for peak consistency and absence of extraneous signals.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF, ensuring no fragmentation anomalies .
Q. How are this compound derivatives stabilized for storage?
- Methodological Answer :
- Inert atmosphere storage : Prevents oxidation of sulfur-containing moieties in the thieno-pyrrole ring .
- Low-temperature storage : Maintain stability at -20°C in amber vials to avoid photodegradation .
- Lyophilization : For hygroscopic derivatives, freeze-drying ensures long-term stability .
Q. What are the common functionalization strategies for this compound scaffolds?
- Methodological Answer :
- N-alkylation : Reacting the pyrrole nitrogen with alkyl halides or epoxides under basic conditions .
- Sulfonation : Introducing sulfonyl groups via reaction with sulfonic acid chlorides .
- Cross-coupling : Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to identify artifacts (e.g., solvent peaks in NMR or crystal packing effects in X-ray) .
- Dynamic NMR experiments : Detect conformational flexibility causing signal splitting in -NMR .
- DFT-based simulations : Compare computed chemical shifts (e.g., -NMR) with experimental data to validate proposed structures .
Q. What strategies optimize reaction yields in photoredox syntheses of this compound derivatives?
- Methodological Answer :
- Catalyst screening : Test organic photocatalysts (e.g., acridinium salts) versus transition-metal complexes for enhanced light absorption .
- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to improve charge transfer efficiency .
- Wavelength control : Employ LEDs matching the catalyst’s absorption maxima (e.g., 450 nm for acridinium salts) .
Q. How are this compound derivatives evaluated for biological activity?
- Methodological Answer :
- In vitro assays : Test orexin receptor modulation via calcium flux assays in HEK293 cells expressing OX1/OX2 receptors .
- In vivo models : Assess sleep latency reduction in rodent insomnia models (e.g., EEG/EMG monitoring) .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., pyridinyl or aryl groups) to correlate steric/electronic effects with potency .
Q. What computational approaches predict the electronic properties of this compound-based materials?
- Methodological Answer :
- Bandgap engineering : Use DFT (e.g., B3LYP functional) to calculate HOMO-LUMO gaps and tailor optoelectronic properties .
- Charge mobility simulations : Apply Marcus theory or kinetic Monte Carlo methods to estimate carrier mobility in polymer matrices .
- Solvent effect modeling : Incorporate PCM (Polarizable Continuum Model) to predict solubility and aggregation behavior .
Q. How can researchers address synthetic challenges in scaling up this compound production?
- Methodological Answer :
- Flow chemistry : Mitigate exothermicity risks in cyclization reactions by using continuous reactors .
- Catalyst recycling : Immobilize photocatalysts on silica or polymer supports to reduce costs .
- Green chemistry : Replace chlorinated solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
